2-acetamido-2-deoxy-beta-D-glucopyranose
Overview
Description
2-acetamido-2-deoxy-beta-D-glucopyranose is a compound that has been used as a building block in a variety of synthetic reactions .
Synthesis Analysis
The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranose involves the reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions . This process affords the corresponding beta-D-glucopyranosides in good to high yields .Molecular Structure Analysis
The molecular structure of 2-acetamido-2-deoxy-beta-D-glucopyranose can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 2-acetamido-2-deoxy-beta-D-glucopyranose include the reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions . This results in the formation of the corresponding beta-D-glucopyranosides .Physical And Chemical Properties Analysis
The molecular weight of 2-acetamido-2-deoxy-beta-D-glucopyranose is 221.21 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 2 .Scientific Research Applications
It is used for glycosylating resin-bound protected peptides with a serine residue with a free hydroxyl group. This process is crucial in the solid-phase synthesis of glycopeptides (Hollósi et al., 1991).
Derivatives of this compound are potential chemotherapeutic agents and inhibitors of N-acetyl-beta-D-glucosaminidase, a significant enzyme in various biological processes (Paul & Korytnyk, 1984).
It forms a part of a repeating branched tetrasaccharide used in synthesizing Streptococcus pneumoniae type XIV polysaccharide, contributing to vaccine development (Amvam-Zollo & Sinaÿ, 1986).
It is useful for the stereoselective synthesis of the α-glycosidic linkage in aminosugars, essential in creating many biologically important glycoconjugates (Pavliak & Kováč, 1991).
Hydrolysis of this compound leads to novel glycoconjugates and an amino sugar, which can be further modified for diverse chemical reactions (Jha & Davis, 1995).
It's used in preparing glycosides and their derivatives, like N-acetyl-d-quinovosamine, relevant in various biochemical studies (Burger, Nashed, & Anderson, 1983).
The enzyme 2-acetamido-2-deoxy-beta-D-glucopyranosyltransferase, which uses this compound, is vital in the biosynthesis of glycoconjugates (Yates & Watkins, 1983).
Its selective pivaloylation is used to study the structures of various sugars and their acylation orders (Ljevakovic, Tomić, & Tomašić, 1988).
Some phenolic derivatives of this compound exhibit anti-depression activities (Dai Xiao-chang, 2009).
It is synthesized for use in preparing 2-acetamido-2-deoxy-5-thio-d-glucopyranose, contributing to the development of various biochemical compounds (Hasegawa, Kawai, Kasugai, & Kiso, 1978).
It's used in creating conjugates with bovine serum albumin to function as artificial antigens, generating precipitating antibodies in rabbits (King, Cooper, & Bishop, 1977).
It is a constituent in the synthesis of specific trisaccharides used as reference compounds for the structural determination of glycopeptides (Shaban & Jeanloz, 1971).
A derivative, 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, exhibits adjuvant activity, representing the smallest adjuvant active structure to date (Merser, Sinaỹ, & Adam, 1975).
The compound plays a role in diseases like cancer, Alzheimer's disease, and type II diabetes through its involvement in O-GlcNAcase hydrolysis (Lameira et al., 2008).
2-Acetamido-2-deoxy-α-d-glucopyranose O-glycopeptides are commonly found in nuclear and cytoplasmic proteins, essential for various biological processes (Jensen, Hansen, Venugopal, & Bárány, 1996).
Diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives, derived from this compound, show promising antitumor activities, particularly in chronic lymphotic leukemia (Myszka, Bednarczyk, Najder, & Kaca, 2003).
Its derivatives are synthesized for structural analysis and creation of new compounds, like S-linked glucosaminyl-4-thiohex-2-enopyranosides (Kroutil, Černý, Trnka, & Buděšínský, 2001).
Computational models of human O-GlcNAcase (hOGA) complexes with this compound may aid in the rational design of new inhibitors (Alencar et al., 2012).
Studies on interactions between bacterial homologues of enzymes and inhibitors involving this compound contribute to understanding specific biochemical pathways (Lameira et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-ACETYL-beta-D-GLUCOSAMINE | |
CAS RN |
14131-68-1, 72-87-7 | |
Record name | β-N-Acetylglucosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-beta-D-glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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